6-(4-methylpiperazin-1-yl)-1H-indole 6-(4-methylpiperazin-1-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 321745-04-4
VCID: VC3925808
InChI: InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-3-2-11-4-5-14-13(11)10-12/h2-5,10,14H,6-9H2,1H3
SMILES: CN1CCN(CC1)C2=CC3=C(C=C2)C=CN3
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

6-(4-methylpiperazin-1-yl)-1H-indole

CAS No.: 321745-04-4

Cat. No.: VC3925808

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

6-(4-methylpiperazin-1-yl)-1H-indole - 321745-04-4

Specification

CAS No. 321745-04-4
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 6-(4-methylpiperazin-1-yl)-1H-indole
Standard InChI InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-3-2-11-4-5-14-13(11)10-12/h2-5,10,14H,6-9H2,1H3
Standard InChI Key WPHNRWNLNOQNQS-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC3=C(C=C2)C=CN3
Canonical SMILES CN1CCN(CC1)C2=CC3=C(C=C2)C=CN3

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure combines an indole scaffold—a bicyclic system comprising a benzene ring fused to a pyrrole ring—with a 4-methylpiperazine group. The piperazine substituent introduces a tertiary amine functionality, enhancing the molecule’s solubility and ability to interact with biological targets. The indole nitrogen at position 1 remains unsubstituted, preserving its hydrogen-bonding potential .

Synthesis and Structural Modification

Retrosynthetic Strategies

Synthetic routes often employ palladium-catalyzed cross-coupling reactions to introduce the piperazine moiety onto the indole core. A common approach involves:

  • Indole Functionalization: Bromination at the sixth position of 1H-indole using N\text{N}-bromosuccinimide (NBS).

  • Buchwald–Hartwig Amination: Coupling the bromoindole intermediate with 4-methylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)2_2) and a ligand (e.g., Xantphos) .

Alternative methods include Ullmann-type couplings or nucleophilic aromatic substitution, though these may require harsher conditions .

Analytical Validation

Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC), with >95% purity commonly reported . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the indole NH proton (~11 ppm) and piperazine methyl group (~2.3 ppm) .

Pharmacological Applications and Mechanisms

Enzyme and Receptor Modulation

The compound’s indole-piperazine hybrid structure enables interactions with diverse biological targets:

  • Serotonin Receptors (5-HT): The indole moiety mimics tryptamine, a 5-HT precursor, suggesting potential affinity for serotonin receptors implicated in mood disorders .

  • Kinase Inhibition: Piperazine-containing analogs have shown inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, relevant in cancer therapeutics .

  • Histamine H4 Receptor Antagonism: Structural analogs demonstrate efficacy in pruritus treatment by blocking H4 receptors, reducing inflammatory mediator release .

Preclinical Studies

In vitro studies highlight its role as a scaffold for anticancer agents. For instance, derivatives bearing chloro or fluoro substituents on the indole ring exhibit enhanced cytotoxicity against breast cancer cell lines (IC50_{50} values <10 μM) . Additionally, its use as a precursor in synthesizing protease inhibitors underscores its versatility in antiviral drug development .

Analytical and Characterization Techniques

Spectroscopic Methods

  • UV-Vis Spectroscopy: Absorption maxima near 280 nm (indole π→π* transitions).

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 215.3 [M+H]+^+ .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with retention times varying by mobile phase composition .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for targeted modifications:

  • Bioisosteric Replacement: Substituting the methyl group on piperazine with ethyl or cyclopropyl moieties alters pharmacokinetic profiles.

  • Hybrid Molecules: Conjugation with chalcone or quinoline fragments enhances antiproliferative activity .

Patent Landscape

Recent patents highlight derivatives of 6-(4-methylpiperazin-1-yl)-1H-indole as candidates for:

  • Antipsychotics: D2_2/5-HT2A_{2A} dual antagonists for schizophrenia.

  • Antimicrobials: Efflux pump inhibitors in multidrug-resistant bacteria .

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